Cas no 1308368-09-3 (1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

1-(3-chlorobenzoyl)piperidine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorobenzoyl)piperidine-3-sulfonamide
- 1308368-09-3
- EN300-1618094
-
- インチ: 1S/C12H15ClN2O3S/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(8-15)19(14,17)18/h1,3-4,7,11H,2,5-6,8H2,(H2,14,17,18)
- InChIKey: VVHOTWXKTLLQRA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(N1CCCC(C1)S(N)(=O)=O)=O
計算された属性
- 精确分子量: 302.0491912g/mol
- 同位素质量: 302.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- XLogP3: 1.3
1-(3-chlorobenzoyl)piperidine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618094-0.1g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.1g |
$855.0 | 2023-05-25 | ||
Enamine | EN300-1618094-5.0g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 5g |
$2816.0 | 2023-05-25 | ||
Enamine | EN300-1618094-100mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-1618094-50mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 50mg |
$528.0 | 2023-09-23 | ||
Enamine | EN300-1618094-250mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-1618094-0.25g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.25g |
$893.0 | 2023-05-25 | ||
Enamine | EN300-1618094-10.0g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 10g |
$4176.0 | 2023-05-25 | ||
Enamine | EN300-1618094-1000mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 1000mg |
$628.0 | 2023-09-23 | ||
Enamine | EN300-1618094-0.05g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.05g |
$816.0 | 2023-05-25 | ||
Enamine | EN300-1618094-0.5g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.5g |
$933.0 | 2023-05-25 |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-(3-chlorobenzoyl)piperidine-3-sulfonamideに関する追加情報
Recent Advances in the Study of 1-(3-chlorobenzoyl)piperidine-3-sulfonamide (CAS: 1308368-09-3): A Promising Therapeutic Agent
In recent years, the compound 1-(3-chlorobenzoyl)piperidine-3-sulfonamide (CAS: 1308368-09-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential as a therapeutic agent, particularly in the modulation of specific biological pathways. The latest studies have focused on its synthesis, pharmacological properties, and potential applications in treating various diseases, including neurological disorders and inflammatory conditions. This research brief aims to provide an overview of the most recent findings related to this compound, highlighting its mechanism of action, efficacy, and safety profile.
The synthesis of 1-(3-chlorobenzoyl)piperidine-3-sulfonamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These advancements have facilitated more reliable and reproducible production, which is critical for further preclinical and clinical studies. The compound's unique chemical structure, featuring a piperidine ring and a sulfonamide group, is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Pharmacological evaluations of 1-(3-chlorobenzoyl)piperidine-3-sulfonamide have revealed its potential as a modulator of key signaling pathways. Recent in vitro and in vivo studies have demonstrated its efficacy in inhibiting certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest that the compound could be developed as a novel anti-inflammatory agent with fewer side effects compared to existing therapeutics. Additionally, preliminary data indicate its neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
One of the most notable aspects of 1-(3-chlorobenzoyl)piperidine-3-sulfonamide is its selectivity and specificity in targeting biological molecules. Recent research has elucidated its binding affinity for specific protein targets, which underpins its therapeutic potential. For instance, molecular docking studies have shown that the compound interacts with high affinity to the active sites of certain kinases and G-protein-coupled receptors (GPCRs). This specificity reduces the likelihood of off-target effects, a common challenge in drug development. Furthermore, pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing its candidacy for further development.
Despite these promising findings, challenges remain in the development of 1-(3-chlorobenzoyl)piperidine-3-sulfonamide as a therapeutic agent. Current research is focused on addressing issues related to bioavailability and long-term safety. Recent studies have explored various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's stability and efficacy. Additionally, toxicological assessments are underway to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(3-chlorobenzoyl)piperidine-3-sulfonamide (CAS: 1308368-09-3) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure, selective biological activity, and favorable pharmacokinetic properties make it a subject of intense research. While further studies are needed to fully understand its potential and address existing challenges, the current body of evidence underscores its significance in the field of chemical biology and drug discovery. This research brief highlights the latest advancements and sets the stage for future investigations into this intriguing compound.
1308368-09-3 (1-(3-chlorobenzoyl)piperidine-3-sulfonamide) Related Products
- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)
- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)
- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 2060027-93-0(tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)
- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)




